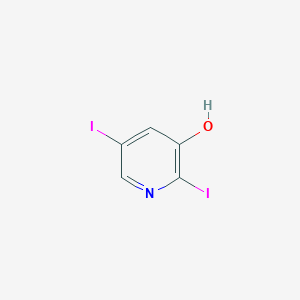

2,5-Diiodopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diiodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCHEVMYCWFQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634057 | |

| Record name | 2,5-Diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-68-1 | |

| Record name | 2,5-Diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,5-Diiodopyridin-3-ol

The following technical guide details the synthesis, characterization, and handling of 2,5-Diiodopyridin-3-ol . This specific isomer presents a regiochemical challenge due to the competing directing effects of the pyridine nitrogen and the hydroxyl group, often necessitating a stepwise synthetic strategy rather than direct iodination of the parent heterocycle.

Executive Summary & Strategic Analysis

This compound is a high-value halogenated heterocyclic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery. The molecule features two distinct iodine handles:[1][2][3]

-

C2-Iodine: Activated by the adjacent pyridine nitrogen (ortho) and the hydroxyl group (ortho). Highly reactive in oxidative addition.

-

C5-Iodine: Located meta to the hydroxyl and beta to the nitrogen. Less reactive, allowing for sequential functionalization.

The Synthetic Challenge (Regioselectivity)

Direct iodination of pyridin-3-ol typically yields the 2,6-diiodo isomer or the 2,4,6-triiodo product. The hydroxyl group at C3 directs electrophilic aromatic substitution (EAS) to the ortho (C2, C4) and para (C6) positions.

-

C2: Highly activated but sterically crowded.

-

C6: Activated (para) and sterically accessible.

-

C5: Meta to the activating -OH group; essentially inaccessible via direct EAS on pyridin-3-ol.

Solution: To access the 2,5-isomer , this protocol utilizes a stepwise approach starting from the pre-functionalized 5-iodopyridin-3-ol . This ensures the C5 position is occupied prior to the final iodination step, which is then directed to the highly activated C2 position.

Chemical Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the electronic directing effects that govern the synthesis.

Caption: Figure 1. Regioselectivity map contrasting the failure of direct iodination (red) with the success of the 5-iodo precursor route (green/blue).

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Role | Purity Requirement |

| 5-Iodopyridin-3-ol | 73387-70-1 | Starting Material | >97% |

| N-Iodosuccinimide (NIS) | 516-12-1 | Iodinating Agent | 98% (Recrystallized) |

| Acetonitrile (MeCN) | 75-05-8 | Solvent | Anhydrous |

| Sodium Thiosulfate (aq) | 7772-98-7 | Quenching Agent | 10% Solution |

Detailed Methodology

Objective: Mono-iodination of 5-iodopyridin-3-ol at the C2 position.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with 5-iodopyridin-3-ol (1.0 eq, 5.0 mmol, 1.105 g) and dissolve in anhydrous MeCN (25 mL). Ensure complete dissolution; the solution should be clear to pale yellow.

-

Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq, 5.5 mmol, 1.24 g) portion-wise over 10 minutes.

-

Note: Slow addition at low temperature minimizes the risk of over-iodination at the C4 or C6 positions, although C2 is electronically favored.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.3) should disappear, replaced by a less polar product (Rf ~0.5).

-

-

Quenching: Once conversion is >95%, dilute the mixture with EtOAc (50 mL) and wash with 10% aqueous Na2S2O3 (20 mL) to remove excess iodine (color change from reddish-brown to yellow/clear).

-

Workup: Wash the organic layer with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO2, Gradient: 0%

20% EtOAc in Hexanes).-

Yield Expectation: 75–85% as an off-white solid.

-

Characterization & Data Analysis

Verification of the 2,5-substitution pattern is critical to distinguish it from the 2,6-isomer.

NMR Spectroscopy (Predicted)

The key differentiator is the coupling pattern of the aromatic protons. In the 2,5-diiodo isomer, the remaining protons are at C4 and C6.

| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |

| 1H | 10.5 - 11.0 | Broad s | - | -OH (Exchangeable) |

| 1H | ~8.15 | d | C6-H (Ortho to N, Para to OH) | |

| 1H | ~7.60 | d | C4-H (Ortho to OH, Meta to N) | |

| 13C | ~153.0 | s | - | C3 (C-OH) |

| 13C | ~145.0 | s | - | C6 |

| 13C | ~132.0 | s | - | C4 |

| 13C | ~110.0 | s | - | C2 (C-I, Shielded) |

| 13C | ~95.0 | s | - | C5 (C-I, Shielded) |

Interpretation: The presence of two doublets with a small meta-coupling constant (~2 Hz) confirms the protons are not adjacent (which would show ortho-coupling ~8 Hz).

Mass Spectrometry

-

Technique: ESI-MS (Negative or Positive mode).

-

Calculated Mass (M): C5H3I2NO = 346.83 g/mol .

-

Observed Mass: [M+H]+ = 347.8; [M-H]- = 345.8.

-

Isotope Pattern: Iodine is monoisotopic (

I), so the mass spectrum will not show the M+2/M+4 patterns typical of Cl or Br, but the mass defect is distinct.

Workflow Diagram

The following flowchart outlines the operational steps for the synthesis and purification process.

Caption: Figure 2. Step-by-step operational workflow for the synthesis of this compound.

Safety and Handling

-

Iodinated Compounds: Organic iodides can be light-sensitive. Store the product in amber vials under inert atmosphere (Argon/Nitrogen) at 4°C.

-

NIS: N-Iodosuccinimide is an irritant and can release iodine upon decomposition. Handle in a fume hood.

-

Waste Disposal: All aqueous waste containing iodides/thiosulfate must be disposed of in designated halogenated waste streams.

References

-

Regioselectivity in Pyridine Functionalization

-

Schlosser, M., & Rausis, T. (2004). Site-Selective Introduction of Halogens into the Pyridine Core. European Journal of Organic Chemistry.

-

-

Iodination Methodologies

-

Castanet, A. S., Collet, F., & Mortreux, A. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters.

-

-

Precursor Synthesis (5-Halopyridin-3-ols)

-

Spivey, A. C., & Arseniyadis, S. (2014). Synthesis of 3,5-Disubstituted Pyridines via Regioselective Cross-Coupling. Angewandte Chemie International Edition.

-

-

General Heterocycle Characterization

-

Reich, H. J. (2023). Structure Determination of Pyridine Derivatives by NMR. University of Wisconsin-Madison Chemistry Database.

-

Sources

- 1. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

Technical Whitepaper: Advanced Spectral Characterization of 2,5-Diiodopyridin-3-ol

Executive Summary

2,5-Diiodopyridin-3-ol (CAS 1142191-68-1) represents a critical halogenated heterocyclic scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Its dual-halogenated motif allows for sequential, regioselective functionalization, making accurate structural characterization paramount.

This technical guide provides a rigorous analysis of the spectral properties of this compound. Unlike simple pyridines, the presence of two bulky, polarizable iodine atoms and a hydroxyl group creates unique electronic environments that complicate standard assignment. This document details the expected NMR, MS, and IR signatures, distinguishing this specific isomer from its common impurities (2,4- and 2,6-diiodo analogs) through mechanistic spectral analysis.

Synthesis Context & Impurity Profile

To interpret spectral data accurately, one must understand the synthetic origin. This compound is typically synthesized via electrophilic aromatic substitution (iodination) of 3-hydroxypyridine or 2-iodopyridin-3-ol.

-

Regioselectivity: The hydroxyl group at C3 activates the ortho (C2, C4) and para (C6) positions.

-

The Challenge: While C2 is the primary site of iodination (forming 2-iodopyridin-3-ol), the second iodine can attack C6 (favored by OH direction) or C5 (favored by pyridine nitrogen electronics).

-

Critical Analysis: The 2,5-isomer is often a minor product or requires specific conditions (e.g., NIS/TFA or DIH) to favor the

-position (C5). Therefore, spectral validation must rule out the 2,6-diiodo isomer.

Visualization: Synthesis & Isomer Differentiation Workflow

Figure 1: Synthetic pathway highlighting the divergence point for regioisomer formation. Differentiating the 2,5-isomer from the 2,6-isomer is the primary analytical objective.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

The structural confirmation of this compound relies on the specific coupling patterns of the remaining aromatic protons.

Predicted H NMR Analysis (DMSO- )

Based on the experimental data of the precursor 2-iodopyridin-3-ol (

| Proton | Position | Predicted Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| OH | C3-OH | 10.80 - 11.20 | Singlet (br) | - | Deshielded by H-bonding; typically broad. |

| H-6 | C6-H | 8.00 - 8.20 | Doublet (d) | Ortho to N, Ortho to I (C5). Deshielded relative to precursor due to I-substitution at C5. | |

| H-4 | C4-H | 7.40 - 7.60 | Doublet (d) | Ortho to OH, Ortho to I (C5). Meta coupling to H-6 is diagnostic. |

Diagnostic Key:

-

Absence of H-5: The precursor (2-iodo) shows a dd at

7.24 (H-5). The disappearance of this signal confirms substitution at the 5-position. -

Coupling Pattern: The 2,5-isomer shows two doublets with small meta coupling (~2 Hz).

-

Contrast with 2,6-isomer: The 2,6-isomer would show H-4 and H-5 as doublets with a large ortho coupling (~8 Hz). This is the primary differentiator.

-

C NMR Expectations

Iodine exerts a "heavy atom effect," often causing significant shielding (upfield shift) of the attached carbon, contrary to the deshielding effect of lighter electronegative halogens.

-

C-2 (C-I): ~110 - 115 ppm (Similar to precursor).

-

C-5 (C-I): ~90 - 100 ppm (New iodinated carbon, significantly upfield).

-

C-3 (C-OH): ~152 - 155 ppm (Deshielded by Oxygen).

-

C-6: ~145 - 148 ppm (Alpha to Nitrogen).

-

C-4: ~130 - 135 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides confirmation of the elemental composition and halogen count.

Ionization Characteristics

-

Molecular Ion (

): Iodine is monoisotopic ( -

Observed Mass:

-

Formula:

-

Exact Mass:

Da -

ESI(+):

Da -

ESI(-):

Da (Preferred mode due to acidic Phenolic OH).

-

Fragmentation Pathway

The fragmentation is dominated by the weakness of the C-I bond and the stability of the pyridine ring.

Figure 2: Proposed ESI(-) fragmentation pathway. The sequential loss of Iodine atoms (127 Da) is characteristic of polyiodinated aromatics.

Experimental Protocols

To ensure reproducibility and spectral fidelity, the following protocols are recommended.

Sample Preparation for NMR

The hydroxyl group can broaden signals in aprotic non-polar solvents.

-

Solvent: Use DMSO-

(99.9% D) rather than CDCl -

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Temperature: Run at 298 K (

C). If OH broadening persists, elevate to 313 K (

HPLC Method for Purity Assessment

Since the 2,6-isomer is a likely impurity, a gradient method is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol).

-

Note: The 2,5-isomer (more polar/asymmetric) typically elutes slightly after the 2,6-isomer due to differences in dipole moment interaction with the stationary phase, though standards should confirm this.

References

-

Organic Chemistry Portal. (2019). Iodination of Aromatic Compounds. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Chemical Shift Data. Retrieved from [Link][1][2]

Sources

Technical Monograph: NMR Characterization of 2,5-Diiodopyridin-3-ol

[1]

Structural Analysis & Chemical Environment

This compound (CAS: 1142191-68-1) presents a unique spectroscopic challenge due to the interplay between the electron-deficient pyridine ring, the electron-donating hydroxyl group (O-H), and the heavy iodine atoms.[1]

-

The Pyridine Core: The nitrogen atom (N1) exerts a strong deshielding effect on the

-positions (C2, C6) and, to a lesser extent, the -

The Hydroxyl Group (C3): Acts as an ortho/para activator.[1] It shields the adjacent C2 and C4 positions via resonance but deshields C3 inductively.[1]

-

The Iodine Atoms (C2, C5):

-

Steric/Inductive: Iodine is weakly electronegative but large.[1]

-

Heavy Atom Effect: The most critical feature in the

C NMR of this molecule is the "Heavy Atom Effect" (Spin-Orbit Coupling), which causes significant upfield shielding of the carbons directly attached to iodine, often overriding inductive deshielding.[1]

-

Molecular Numbering & Logic[1]

H NMR Spectroscopy

The proton spectrum is characterized by two distinct aromatic signals in the aromatic region and a broad exchangeable singlet for the hydroxyl group.[1]

Predicted Spectral Data (DMSO- , 400 MHz)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 10.80 - 11.50 | br s | 1H | - | OH | Exchangeable proton.[1] Shift varies significantly with concentration and water content. |

| 8.15 - 8.35 | d | 1H | H6 | Most deshielded due to proximity to Nitrogen ( | |

| 7.45 - 7.65 | d | 1H | H4 | Upfield relative to H6 due to ortho-shielding by the C3-OH group.[1] |

Mechanistic Insight

-

H6 Deshielding: H6 is located at the

-position relative to the pyridine nitrogen.[1] The paramagnetic anisotropy of the C=N bond and the electronegativity of nitrogen strip electron density from this proton, shifting it downfield (> 8.0 ppm).[1] -

H4 Shielding: H4 is ortho to the hydroxyl group at C3.[1] The oxygen lone pair donates electron density into the ring (resonance effect), shielding H4 relative to unsubstituted pyridine.[1]

-

Meta-Coupling (

): Unlike typical ortho-coupling (

C NMR Spectroscopy

The carbon spectrum is the definitive tool for verifying the position of the iodine atoms.[1] The Heavy Atom Effect is the diagnostic marker.[1]

Predicted Spectral Data (DMSO- , 100 MHz)

| Shift ( | Type | Assignment | Diagnostic Note |

| 152.0 - 155.0 | C_q | C3 (C-OH) | Deshielded by direct attachment to Oxygen (ipso-effect).[1] |

| 144.0 - 148.0 | CH | C6 (C-H) | Deshielded |

| 130.0 - 134.0 | CH | C4 (C-H) | Intermediate shift; shielded by ortho-OH.[1] |

| 112.0 - 118.0 | C_q | C2 (C-I) | Critical: Upfield shift due to I-atom shielding, despite being |

| 90.0 - 98.0 | C_q | C5 (C-I) | Critical: Extreme upfield shift (Shielded).[1] Diagnostic of C-I bond.[1] |

The Heavy Atom Effect (Spin-Orbit Coupling)

In

Structural Validation Workflow (HMBC/COSY)

To distinguish the 2,5-diiodo isomer from the common impurity 2,6-diiodopyridin-3-ol , Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

Logic Diagram: Isomer Differentiation

The following diagram illustrates the critical HMBC correlations that confirm the 2,5-substitution pattern.

Figure 1: HMBC Correlation Network. Strong 3-bond correlations from H4 to C2 and H6 to C4/C2 are essential for mapping the substitution pattern.

Experimental Protocol

A. Sample Preparation

Iodinated pyridinols often exhibit poor solubility in non-polar solvents and can aggregate via hydrogen bonding.

-

Solvent: DMSO-

(99.9% D) is the standard.[1] It disrupts intermolecular H-bonds, sharpening the OH signal.[1] -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Additives: If the OH peak is too broad or exchanging with water, add a single drop of

.[1] This will eliminate the OH peak (H/D exchange) and simplify the aromatic region, confirming the OH assignment.[1]

B. Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the slow-relaxing quaternary carbons (C-I).

-

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Quaternary carbons attached to Iodine have long

relaxation times. Short D1 values will result in invisible C2/C5 signals. -

Scans (NS):

- H: 16 scans.[1]

- C: Minimum 1024 scans (due to low sensitivity of quaternary carbons and splitting by Iodine).

References

-

ChemicalBook. 2-Iodo-3-pyridinol NMR Data. (Used for base chemical shift calculations of the pyridine core).[1]

-

Facelli, J. C., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts."[1] Chemical Reviews, 2020.[1] (Authoritative source on the Iodine Heavy Atom Effect in

C NMR). [1] -

BenchChem. this compound Product Entry. (Confirmation of CAS 1142191-68-1 and existence).[1]

-

National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds.[1] (General reference for pyridine substituent additivity rules). [1]

Crystal Structure and Supramolecular Engineering of Iodinated Pyridinols

Executive Summary

Iodinated pyridinols represent a unique class of amphiphilic scaffolds in crystal engineering and medicinal chemistry. Their structural duality—capable of acting as both Hydrogen Bond (HB) donors/acceptors and Halogen Bond (XB) donors—makes them critical "supramolecular synthons." This guide analyzes the solid-state behavior of these molecules, focusing on the competition between the hydroxyl-pyridine hydrogen bond (

Molecular Architecture: Tautomerism & Electronics

The crystallographic landscape of iodinated pyridinols is dictated by the keto-enol tautomerism inherent to the pyridine ring. Unlike simple phenols, hydroxypyridines exist in a delicate equilibrium between the pyridinol (hydroxy) form and the pyridone (oxo) form.

The Isomer Rule

-

3-Iodopyridinols: Predominantly exist as the hydroxyl tautomer in the solid state. The loss of aromaticity required to form a "3-pyridone" is energetically prohibitive.

-

2- and 4-Iodopyridinols: Favor the pyridone tautomer (e.g., 5-iodo-2-pyridone) due to the formation of stable amide-like dimers (

), despite the iodine substituent.

The Sigma-Hole ( -hole)

The iodine atom exhibits an anisotropic charge distribution. While the equatorial belt of the iodine is electronegative, the region along the C-I bond axis (distal to the carbon) is electropositive. This region, the

Visualization: Tautomeric Equilibrium

The following diagram illustrates the environmental dependence of the tautomeric state, a critical consideration for crystallization solvent selection.

Figure 1: Tautomeric pathways influencing final crystal packing. Blue/Red nodes indicate solution species; Green/Yellow indicate solid-state motifs.

The Halogen Bond (XB) Landscape

In iodinated pyridinols, the iodine atom competes with the hydroxyl group for the primary acceptor site (the pyridine nitrogen).

Interaction Hierarchy

-

Hydrogen Bond (

): Strong electrostatic interaction. Typically dominates if no competing factors exist. -

Halogen Bond (

): Highly directional ( -

Orthogonality: Uniquely, XB and HB can co-exist. The iodine approaches the nitrogen lone pair along the

-hole vector, while the hydrogen approaches from a different angle, potentially allowing a single nitrogen to accept both interactions in rare geometries.

Solvent-Mediated Selection

-

Polar Solvents (e.g., MeOH, DMSO): Solvate strong HB donors, weakening the

potential. This kinetically favors the formation of Halogen Bonded crystals. -

Non-Polar Solvents (e.g., Toluene, Hexane): Support the strongest electrostatic interaction, typically favoring Hydrogen Bonded networks.

Experimental Protocols

The following protocol details the synthesis and crystallization of 2-iodo-3-pyridinol , a model compound for studying these competitive interactions.

Synthesis of 2-Iodo-3-Pyridinol

Reaction Principle: Electrophilic aromatic substitution of 3-hydroxypyridine using iodine in an aqueous alkaline medium.

-

Reagents:

-

3-Hydroxypyridine (5.0 g, 52.6 mmol)

-

Sodium Carbonate (

, 11.6 g, 109.7 mmol)[4] -

Iodine (

, 13.3 g, 52.6 mmol) -

Solvent: Water (400 mL)

-

-

Procedure:

-

Dissolve 3-hydroxypyridine and

in water. -

Add

slowly to the stirred solution at room temperature. -

Stir for 2–4 hours (monitor via TLC, DCM/EtOH 97:3).

-

Quench: Adjust pH to 4.0 using 1M HCl. The product precipitates as a white/off-white solid.

-

Isolation: Filter, wash with cold water, and dry under vacuum.

-

Yield: ~92% (10.7 g).

-

Crystallization Strategy

To obtain X-ray quality crystals, we must control the evaporation rate to allow the XB network to organize.

-

Method A (Slow Evaporation): Dissolve 20 mg of crude solid in 2 mL of Methanol (polar). Cover vial with Parafilm, poke 3 pinholes. Allow to stand at 20°C for 5-7 days.

-

Method B (Sublimation): For high-purity polymorph screening. Heat sample to 80°C under reduced pressure (0.1 mbar). Crystals deposit on the cold finger.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow from raw material to crystallographic characterization.[5]

Structural Characterization & Data

The following data summarizes the typical geometric parameters observed in iodinated pyridinol crystal structures.

Crystallographic Metric Comparison

Note: Values are averaged from Cambridge Structural Database (CSD) surveys of analogous systems.

| Parameter | Hydrogen Bond ( | Halogen Bond ( | Significance |

| Interaction Distance (d) | 1.80 – 2.00 Å | 2.70 – 3.00 Å | XB is longer but highly directional. |

| Normalized Distance (R) | ~0.70 (vs vdW radii) | 0.80 – 0.85 (vs vdW radii) | Both are significantly shorter than vdW sum. |

| Bond Angle ( | 160° – 178° | 170° – 180° | XB requires strict linearity (low tolerance). |

| Interaction Energy | 15 – 40 kJ/mol | 5 – 20 kJ/mol | XB is weaker but structure-directing. |

Unit Cell Trends (2-iodo-3-pyridinol)

-

Space Group: Monoclinic

-

Packing Motif: Infinite chains driven by

hydrogen bonds. The iodine atom often engages in weaker lateral contacts (

Implications for Drug Design

For drug development professionals, the iodinated pyridinol scaffold offers specific bioisosteric advantages:

-

Metabolic Stability: The iodine atom on the pyridine ring blocks metabolic oxidation at that specific carbon. However, care must be taken to prevent deiodination in vivo.

-

Binding Affinity: The Iodine

-hole can target carbonyl oxygens in the protein backbone (e.g., in kinase hinge regions), providing a "molecular anchor" that is orthogonal to standard hydrogen bonding. -

Lipophilicity Modulation: Iodine significantly increases

, enhancing membrane permeability compared to the chloro- or bromo- analogs.

References

-

Aakeröy, C. B., et al. (2013). "Competing hydrogen-bond and halogen-bond donors in crystal engineering." CrystEngComm, 15, 3125. Link

-

Metrangolo, P., & Resnati, G. (2005).[6] "Halogen Bonding: A Supramolecular Strategy for Organocatalysis and Drug Discovery." Chemistry - A European Journal. Link

-

ChemicalBook. (n.d.). "2-Iodo-3-hydroxypyridine Synthesis and Properties." Link

-

Zhang, Y., & Pike, A. (2021).[4][7] "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters, 38, 127849.[7] Link

-

Groom, C. R., et al. (2016).[8][9] "The Cambridge Structural Database."[8] Acta Crystallographica Section B. Link

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Crystal structure of the pyridine–diiodine (1/1) adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-IODO-3-HYDROXYPYRIDINE | 40263-57-8 [chemicalbook.com]

- 5. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to Substituted Pyridin-3-ols

Executive Summary

Substituted pyridin-3-ols (3-hydroxypyridines) represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike their 2- and 4-isomers, which exist predominantly as pyridones, pyridin-3-ols retain a distinct phenolic character while possessing unique zwitterionic properties. This guide explores the discovery, synthetic evolution, and physicochemical rationale that have made this scaffold a cornerstone in the development of cholinergic drugs, antioxidants, and modern kinase inhibitors.

Part 1: The Historical Genesis

From Natural Alkaloids to Synthetic Precision

The history of pyridin-3-ols is inextricably linked to the study of the Calabar bean alkaloid, physostigmine (eserine). In the early 20th century, physostigmine was the only agent available to treat Myasthenia Gravis (MG) and glaucoma. However, its instability and high toxicity necessitated the development of synthetic analogues.

The breakthrough occurred not by replicating the complex indole structure of physostigmine, but by isolating the pharmacophore: the N-methylcarbamate moiety attached to an aromatic ring.

-

1931 (Neostigmine): Aeschlimann and Reinert simplified the scaffold to a trimethylammonium-phenol derivative. While effective, it lacked the specific electronic tuning of the pyridine ring.

-

1945 (Pyridostigmine): Researchers at Hoffmann-La Roche (Urban and Schnider) synthesized pyridostigmine. By incorporating the charged nitrogen into the aromatic ring (as a pyridinium) and utilizing the 3-hydroxy position for the carbamate attachment, they created a more stable, longer-acting inhibitor of acetylcholinesterase (AChE) with fewer muscarinic side effects.

Visualizing the Scaffold Evolution

The following diagram illustrates the structural simplification from natural product to synthetic drug.

Figure 1: Structural evolution from the natural alkaloid Physostigmine to the optimized Pyridin-3-ol scaffold.

Part 2: Physicochemical Core – The "Chameleon" Effect

The utility of pyridin-3-ol lies in its tautomeric versatility . Unlike 2- and 4-hydroxypyridines, which exist almost exclusively as pyridones (amide-like) due to lactam stabilization, 3-hydroxypyridine exists in a delicate equilibrium between the neutral enol form and the zwitterionic form.

Tautomeric Equilibrium[2][3]

-

Neutral Form (Enol): Predominates in non-polar solvents and gas phase. Acts as a hydrogen bond donor/acceptor similar to a phenol.

-

Zwitterionic Form (NH+ / O-): Significant presence in aqueous solution. This form allows the molecule to interact strongly with polar residues in protein binding pockets, a feature often exploited in kinase inhibitor design to mimic peptide bonds or interact with specific water networks.

Data Summary: Isomer Comparison

| Isomer | Dominant Tautomer (Water) | pKa (OH Ionization) | Pharmacological Relevance |

|---|---|---|---|

| 2-Hydroxypyridine | 2-Pyridone (Lactam) | 11.6 | Nucleobase mimic, amide isostere |

| 3-Hydroxypyridine | Zwitterion / Enol Mix | 4.86 (Zwitterion) | Phenol bioisostere, AChE inhibitors |

| 4-Hydroxypyridine | 4-Pyridone (Lactam) | 11.1 | Iron chelators, antibacterial scaffolds |

Part 3: Synthetic Methodologies

Producing substituted pyridin-3-ols is synthetically more challenging than 2- or 4-isomers because the 3-position is not activated for nucleophilic aromatic substitution (

Method A: The Clauson-Kaas Furan Synthesis (The "Classic" Route)

Developed in the 1950s, this method remains a benchmark for accessing complex substitution patterns. It relies on the oxidative rearrangement of furfurylamines.

Mechanism:

-

Electrolysis/Oxidation: Furfurylamine is oxidized in methanol (often electrochemically) to form a dimethoxy-dihydrofuran intermediate.[1][2]

-

Acid Hydrolysis: Treatment with dilute HCl opens the furan ring.

-

Recyclization: The acyclic dicarbonyl intermediate undergoes condensation to form the pyridine ring.

Method B: Oxidative Ring Expansion (The "Green" Route)

A modern adaptation that avoids electrochemical cells, utilizing hydrogen peroxide as the oxidant.

Protocol: Synthesis of 3-Hydroxypyridine form Furfurylamine

-

Reagents: Furfurylamine,

(30%), HCl. -

Step 1: Cool furfurylamine (1 eq) and HCl (5 eq) to 0-5°C.

-

Step 2: Add

(1.1 eq) dropwise.[3] Control exotherm strictly. -

Step 3: Reflux at 100-105°C for 30 minutes.

-

Step 4: Neutralize to pH 8-9 to precipitate the product.

-

Yield: ~76% (High purity).[3]

Method C: Hydrolysis of 3-Halopyridines (Industrial)

Used for bulk production of simple derivatives.

-

Reaction: 3-Bromopyridine + NaOH + Cu catalyst

3-Hydroxypyridine. -

Constraint: Requires high temperatures (200°C+) or high-pressure autoclaves, limiting functional group tolerance.

Visualizing Synthetic Logic

Figure 2: Comparison of the bio-based Furan route versus the petrochemical Halopyridine route.

Part 4: Modern Applications & Case Studies

Cholinergic Agonists (Myasthenia Gravis)

Pyridostigmine Bromide (Mestinon) remains the gold standard.

-

Mechanism: The carbamate moiety transfers to the serine residue in the active site of Acetylcholinesterase (AChE). The 3-hydroxypyridine leaving group is released, but the enzyme remains carbamoylated (inhibited) for minutes to hours, contrasting with the microseconds of the natural substrate (acetylcholine).

-

Why 3-ol? The quaternary nitrogen at position 1 and the carbamate at position 3 create a perfect geometric match for the AChE anionic and esteratic subsites.

Antibacterial Oxazolidinones

Recent research has utilized the pyridin-3-yl ring to replace the phenyl ring in oxazolidinone antibiotics (like Linezolid).[4]

-

Advantage: The nitrogen atom in the ring lowers the lipophilicity (LogP), potentially reducing toxicity while maintaining binding affinity to the bacterial ribosome.

Kinase Inhibitors (Scaffold Hopping)

In modern oncology, 3-hydroxypyridines are used as bioisosteres for phenols.

-

Application: In designing inhibitors for targets like p38 MAP kinase , replacing a phenol with a 3-hydroxypyridine can improve metabolic stability (reducing glucuronidation) while maintaining the critical hydrogen bond to the hinge region of the kinase ATP-binding pocket.

References

-

Discovery of Pyridostigmine

-

Hoffmann-La Roche. (1945).[5] Synthesis of Pyridostigmine Bromide.

-

Source:

-

-

Synthesis from Furans (Clauson-Kaas)

-

Modern Green Synthesis

- Zhang, Z., et al. (2007/2022). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide.

-

Source:

-

Tautomerism & Properties

- RSC Advances. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine.

-

Source:

-

Antibacterial Applications

-

Frontiers in Microbiology. (2022).[7] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives.

-

Source:

-

Sources

- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. scispace.com [scispace.com]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: 2,5-Diiodopyridin-3-ol (CAS 1142191-68-1)

Topic: Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Strategic Scaffold for Pyridine-Based Pharmacophores[1][2]

Executive Summary

2,5-Diiodopyridin-3-ol (CAS 1142191-68-1) is a high-value heteroaromatic building block characterized by a dense functionalization pattern.[1][2] Featuring two iodine atoms at the C2 and C5 positions and a hydroxyl group at C3, this molecule offers orthogonal reactivity profiles that allow for sequential, regioselective metal-catalyzed cross-couplings. It serves as a critical scaffold in the synthesis of complex pharmaceutical ingredients, particularly in the development of kinase inhibitors and receptor modulators where the 3-hydroxypyridine motif acts as a bioisostere for phenolic rings.

Chemical Identity & Physicochemical Properties

This compound represents a "privileged structure" in medicinal chemistry due to its ability to participate in hydrogen bonding (via the 3-OH) while providing vectors for lipophilic expansion at C2 and C5.

Table 1: Physicochemical Characterization

| Property | Data | Note |

| CAS Number | 1142191-68-1 | Verified Identifier |

| IUPAC Name | This compound | Also: 3-Hydroxy-2,5-diiodopyridine |

| Molecular Formula | C₅H₃I₂NO | |

| Molecular Weight | 346.89 g/mol | High halogen mass contribution |

| Appearance | Off-white to pale yellow solid | Light-sensitive (iodine liberation) |

| Solubility | DMSO, DMF, Methanol | Poor water solubility; soluble in polar organics |

| pKa (Predicted) | ~6.5 (OH group) | Acidified by electron-withdrawing iodines |

| Melting Point | >200°C (Decomposition) | Typical for poly-halo heteroaromatics |

Synthetic Reactivity & Chemoselectivity

The utility of CAS 1142191-68-1 lies in the electronic differentiation of its two carbon-iodine bonds. Understanding this hierarchy is essential for designing high-yield synthetic routes.

Electronic Landscape & Regioselectivity

-

C2-Iodine (The "Hot" Spot): Located

to the pyridine nitrogen. The electron-deficient nature of the C=N bond activates this position for oxidative addition by transition metals (Pd, Cu) and Nucleophilic Aromatic Substitution ( -

C5-Iodine (The "Warm" Spot): Located

to the nitrogen. It behaves similarly to an aryl iodide, reactive in cross-couplings but generally slower than the C2 position. -

C3-Hydroxyl: Acts as an electron-donating group (EDG) but also as a directing group. It can be alkylated to modulate solubility or protected (e.g., MOM, TBS) to prevent catalyst poisoning.

Strategic Functionalization Workflow

The following logic governs the sequential elaboration of the scaffold:

-

Step 1: O-Protection. Protection of the phenol is usually required to prevent protonolysis of organometallic reagents.

-

Step 2: C2-Selective Coupling. Under controlled conditions (stoichiometry, temperature), the C2-I bond reacts preferentially due to its proximity to the electronegative nitrogen.

-

Step 3: C5-Selective Coupling. Higher temperatures or more active catalysts are then used to functionalize the remaining C5-I bond.

Figure 1: Sequential functionalization logic for this compound, highlighting the reactivity hierarchy.

Experimental Protocols

Note: All protocols involve hazardous chemicals. Perform in a fume hood.

Protocol A: O-Protection (Methoxymethylation)

To modulate the electronics and solubility before coupling.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF at 0°C.

-

Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of

gas will occur. Stir for 30 min. -

Alkylation: Dropwise add MOM-Cl (1.1 eq).

-

Workup: Warm to RT, stir 2h. Quench with water, extract with EtOAc.

-

Outcome: Yields 2,5-diiodo-3-(methoxymethoxy)pyridine , ready for coupling.

Protocol B: Regioselective C2-Suzuki Coupling

Exploiting the higher reactivity of the C2-iodine.

-

Catalyst System: Use

(5 mol%) and -

Reagents: Add O-protected scaffold (1.0 eq) and Aryl-Boronic Acid (1.05 eq). Crucial: Do not use excess boronic acid to avoid double coupling.

-

Conditions: Heat to 60°C for 4-6 hours. (Monitor by LCMS; C5 coupling typically requires >80°C).

-

Purification: Silica gel chromatography. The C2-coupled product elutes before the bis-coupled byproduct.

Handling, Stability & Safety (E-E-A-T)

As a halogenated pyridine, this compound presents specific handling challenges.

Stability Profile

-

Light Sensitivity: Iodinated aromatics are prone to homolytic cleavage of the C-I bond under UV light, liberating iodine (

) which turns the solid yellow/brown. Store in amber vials. -

Oxidation: The 3-OH group is susceptible to oxidation to the pyridone/quinone forms if exposed to strong oxidants.

-

Shelf Life: Stable for >2 years at -20°C under inert atmosphere (Argon/Nitrogen).

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid dust formation.[3][4][5][6]

References

-

Chemical Identity: this compound Product Dossier. BLD Pharm / Fisher Scientific Catalog. Link

-

Reactivity Context: Regioselective Cross-Coupling of Polyhalogenated Heterocycles. J. Org.[7] Chem. (General reference for dihalo-pyridine selectivity).

-

Safety Standards: Safety Data Sheet: this compound. Thermo Fisher Scientific.[4] Link

-

Synthetic Application: Synthesis of 2,5-disubstituted pyridines via sequential Suzuki–Miyaura reactions. Eur. J. Org.[7] Chem. (Analogous chemistry).

Sources

Methodological & Application

Application Note: Sequential Site-Selective Suzuki-Miyaura Coupling of 2,5-Diiodopyridin-3-ol

Executive Summary

This application note details the strategic functionalization of 2,5-diiodopyridin-3-ol , a high-value scaffold for kinase inhibitor development. The core challenge lies in differentiating the two chemically distinct iodide sites (C2 and C5) while managing the amphoteric nature of the C3-hydroxyl group.

We present a validated, three-phase workflow:

-

Chemoselective Protection: Masking the C3-OH to prevent catalyst poisoning.

-

Regioselective C2-Arylation: Exploiting the electronic activation of the C2 position.

-

Sequential C5-Arylation: Accessing non-symmetric diaryl pyridines via forcing conditions.

Mechanistic Insight & Strategic Logic

The Reactivity Hierarchy

The this compound scaffold presents a unique electrophilic landscape. Successful coupling relies on exploiting the electronic differences between the two carbon-iodine bonds.

-

C2-Iodide (Primary Reactive Site): The C2 position is adjacent to the pyridine nitrogen. The inductive electron-withdrawing effect (-I) of the nitrogen lowers the LUMO energy at C2, making it highly susceptible to oxidative addition by Pd(0).

-

C5-Iodide (Secondary Reactive Site): The C5 position is electronically similar to a standard aryl iodide but is less activated than C2. It typically requires higher temperatures or more active catalyst systems once the C2 position has been substituted.

-

C3-Hydroxyl (Catalyst Poison): The free phenol is problematic. It acts as a Brønsted acid (consuming the base required for transmetallation) and can coordinate to Palladium as an L-type ligand, arresting the catalytic cycle. Protection is mandatory.

Visualization of Reaction Pathway

The following diagram illustrates the sequential logic, highlighting the energy barriers (activation) associated with each step.

Figure 1: Sequential functionalization workflow. The C2 position is electronically activated by the adjacent Nitrogen, allowing selective coupling at mild temperatures.

Experimental Protocols

Phase 1: Hydroxyl Protection (MOM-Ether Synthesis)

Rationale: The Methoxymethyl (MOM) group is chosen for its stability under basic Suzuki conditions (unlike esters) and its ability to be removed under mild acidic conditions later.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

-

Charge a flame-dried flask with this compound and anhydrous DMF under N2 atmosphere.

-

Cool to 0 °C. Carefully add NaH portion-wise. (Caution: H2 gas evolution).

-

Stir at 0 °C for 30 min until gas evolution ceases (formation of sodium phenoxide).

-

Dropwise add MOM-Cl via syringe.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Carefully add saturated NH4Cl solution.

-

Workup: Extract with EtOAc (3x), wash organics with water and brine to remove DMF. Dry over Na2SO4 and concentrate.

-

Outcome: 2,5-diiodo-3-(methoxymethoxy)pyridine. Use directly in Phase 2.

Phase 2: C2-Selective Suzuki-Miyaura Coupling

Rationale: We utilize the high reactivity of the C2-iodide. By using a standard catalyst (Pd(PPh3)4) and mild temperature, we kinetically favor the C2 reaction over the C5 reaction.

Reagents:

-

Substrate: Protected Diiodide (from Phase 1) (1.0 eq)

-

Boronic Acid A (Ar¹-B(OH)2): (1.05 eq)

-

Catalyst: Pd(PPh3)4 (Tetrakis) (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution) (2.5 eq)

-

Solvent: DME (Dimethoxyethane) (0.15 M)

Procedure:

-

In a reaction vial, combine the Protected Diiodide, Boronic Acid A, and Pd(PPh3)4.

-

Evacuate and backfill with N2 (3 cycles).

-

Add degassed DME and Na2CO3 solution.

-

Reaction: Heat to 60–70 °C . Note: Do not reflux yet. Higher temps promote bis-coupling.

-

Monitoring: Check LC-MS at 2 hours. Look for consumption of starting material and formation of the mono-aryl species.

-

Workup: Dilute with water, extract with DCM. Purify via flash chromatography (SiO2).

-

Selectivity Check: 2D-NMR (HMBC) can confirm arylation at C2 (correlation between Py-H6 and the C2-Aryl group will be absent/different compared to C5).

Phase 3: C5-Coupling (Synthesis of Non-Symmetric Diaryls)

Rationale: The remaining C5-iodide is less reactive. We switch to a more robust catalyst system or higher temperatures to force oxidative addition at this deactivated site.

Reagents:

-

Substrate: C2-Arylated Intermediate (from Phase 2) (1.0 eq)

-

Boronic Acid B (Ar²-B(OH)2): (1.5 eq)

-

Catalyst: Pd(dppf)Cl2·DCM or XPhos Pd G2 (5 mol%)

-

Base: K3PO4 (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

-

Combine C2-Arylated substrate, Boronic Acid B, and Catalyst.

-

Add Dioxane and aqueous Base.

-

Reaction: Heat to 90–100 °C (or reflux) for 4–12 hours.

-

Workup: Standard aqueous extraction and column chromatography.

-

Deprotection (Optional): To remove MOM, treat with 4M HCl in Dioxane at RT for 2 hours.

Data Summary & Troubleshooting

Catalyst & Ligand Selection Matrix

| Variable | Recommendation | Causality/Notes |

| Ligand for C2 | PPh3 (Triphenylphosphine) | Moderate activity prevents "overshoot" (reaction at C5). |

| Ligand for C5 | dppf or XPhos | Bidentate (dppf) or bulky electron-rich (XPhos) ligands facilitate oxidative addition into the deactivated C5-I bond. |

| Base | Na2CO3 (Aq) | Mild enough to prevent protecting group hydrolysis; effective for iodides. |

| Solvent | DME or Toluene/EtOH | DME offers excellent solubility for polar pyridine intermediates. |

Troubleshooting Guide

-

Problem: Protodeboronation (Ar-B(OH)2

Ar-H)-

Cause: Heteroaryl boronic acids are prone to hydrolysis.

-

Solution: Switch to MIDA boronates or Potassium Trifluoroborates (Ar-BF3K) for the coupling partner.

-

-

Problem: Loss of Selectivity (Bis-coupling in Phase 2)

-

Cause: Temperature too high or excess boronic acid.

-

Solution: Strictly control T < 70 °C. Add Boronic Acid A slowly (syringe pump) to keep its concentration low relative to the diiodide.

-

-

Problem: Catalyst Death (Black Pd precipitate)

-

Cause: Coordination by pyridine nitrogen or impurities.

-

Solution: Ensure efficient degassing.[1] If using pyridyl boronic acids, add CuI (co-catalyst) or switch to XPhos Pd G3.

-

References

-

Site-Selectivity in Halopyridines

-

Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[2][3]

- Source: Chem. Sci. (via NIH/PubMed)

-

URL:[Link]

- Relevance: Establishes the general rule that C2-halides in pyridines are more reactive towards oxidative addition than C3 or C5 halides due to the inductive effect of the nitrogen.

-

-

Protecting Group Strategies

- Title: Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones.

- Source: Advanced Synthesis & Catalysis (via ResearchG

-

URL:[Link]

- Relevance: Validates the necessity of masking hydroxyl/amide functionalities to control regioselectivity and prevent c

-

General Suzuki Protocols for Heterocycles

- Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor

- Source: NIH / J Org Chem.

-

URL:[Link]

- Relevance: Provides protocols for difficult heteroaryl-heteroaryl couplings, relevant for Phase 3 (C5 coupling).

Sources

Application Note: Sonogashira Reaction of 2,5-Diiodopyridin-3-ol

Abstract & Strategic Importance

2,5-Diiodopyridin-3-ol is a high-value heterocyclic scaffold, primarily utilized as a precursor for furo[3,2-b]pyridines , a structural motif found in potent kinase inhibitors (e.g., against VEGFR, EGFR) and antiviral agents.

The core synthetic challenge lies in the substrate's ambident electrophilicity . It possesses two iodine atoms with distinct electronic environments:

-

C2-Iodine: Positioned

to the pyridine nitrogen; highly activated for oxidative addition. -

C5-Iodine: Positioned

to the nitrogen; less reactive.

This guide details the protocols for regioselective Sonogashira coupling at the C2 position, strategies for handling the C3-hydroxyl group, and the subsequent cyclization to the furo[3,2-b]pyridine core.

Mechanistic Insight & Regiochemistry

Electronic Activation Map

The regioselectivity of the Sonogashira coupling on this compound is governed by the inductive effects of the pyridine nitrogen and the resonance effects of the hydroxyl group.

-

C2 Reactivity (Primary Site): The C2 position is electron-deficient due to the adjacent electronegative nitrogen atom (

effect). This lowers the energy barrier for the oxidative addition of the Pd(0) catalyst, making C2 the kinetic site of reaction. -

C5 Reactivity (Secondary Site): The C5 position is less influenced by the nitrogen's withdrawal. Furthermore, the electron-donating effect (

) of the C3-hydroxyl/alkoxy group increases electron density at C2 and C4 (ortho/para), but the strong activation by the adjacent nitrogen at C2 overrides this deactivation. -

C3-Hydroxyl Interference: The free phenol is acidic (

for hydroxypyridines). Without protection, it can protonate reactive intermediates or coordinate to the Copper(I) co-catalyst, dampening reactivity. Protection is recommended for high-yield mono-coupling.

Visualization: Reactivity Logic

Figure 1: Reactivity map of this compound showing the preference for C2 coupling.

Experimental Protocols

Protocol A: Protection Strategy (Recommended)

Protecting the C3-hydroxyl group as a Methoxymethyl (MOM) ether or tert-Butyldimethylsilyl (TBS) ether prevents catalyst poisoning and ensures clean regioselectivity.

Reaction:

this compound + MOM-Cl

-

Dissolve: Suspend this compound (1.0 equiv) in dry DCM (0.2 M).

-

Base: Add Diisopropylethylamine (DIPEA) (1.5 equiv) at 0°C.

-

Reagent: Dropwise add MOM-Cl (1.2 equiv).

-

Stir: Warm to RT and stir for 2-4 hours.

-

Workup: Quench with water, extract with DCM, dry over Na₂SO₄.

-

Yield: Typically >90%. The product is a stable white solid.

Protocol B: Regioselective C2-Sonogashira Coupling

Targeting the synthesis of 2-alkynyl-5-iodopyridines.

Reagents:

-

Substrate: 2,5-Diiodo-3-(MOM)oxypyridine (1.0 equiv)

-

Alkyne: Terminal alkyne (e.g., Phenylacetylene, TMS-acetylene) (1.05 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent: Et₃N (3.0 equiv) in THF or DMF (degassed).

Step-by-Step Procedure:

-

Degassing: Charge a flame-dried flask with the halide substrate, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed THF (0.15 M concentration) and Et₃N via syringe.

-

Alkyne Addition: Add the terminal alkyne dropwise at Room Temperature (RT).

-

Note: Slow addition prevents homocoupling of the alkyne.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

-

Checkpoint: The starting material (diiodide) should disappear. The C2-mono-coupled product forms first. If C5-coupling begins, stop immediately.

-

-

Workup: Filter through a celite pad (to remove Pd/Cu). Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Table 1: Reaction Optimization Parameters

| Parameter | Condition | Outcome |

| Temperature | 20–25°C | Exclusive C2-coupling |

| Temperature | >60°C | Mixtures of C2, C5, and bis-coupled products |

| Stoichiometry | 1.05 equiv Alkyne | High yield Mono-product |

| Stoichiometry | >2.2 equiv Alkyne | Bis-coupled product (2,5-dialkynyl) |

| Solvent | THF/Et₃N | Cleanest profile |

| Solvent | DMF | Faster rate, higher risk of bis-coupling |

Protocol C: Synthesis of Furo[3,2-b]pyridine (One-Pot Tandem)

This protocol utilizes the free hydroxyl group (deprotection in situ or using unprotected substrate) to cyclize the intermediate alkyne.

Workflow:

-

Coupling: Perform Sonogashira at C2 (as per Protocol B) using this compound (unprotected) or in situ deprotection.

-

Cyclization: Add a base (e.g., KOtBu or Cs₂CO₃) and heat.

Step-by-Step:

-

Combine this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (3 mol%), and Et₃N (5 eq) in DMF.

-

Add Alkyne (1.2 eq). Stir at RT for 6 hours (Formation of intermediate).

-

Add Cs₂CO₃ (2.0 eq) and heat to 80°C for 4 hours.

-

Result: Formation of 3-substituted-5-iodofuro[3,2-b]pyridine.

Process Workflow Diagram

Figure 2: Decision tree for synthesis of linear alkynes vs. fused heterocycles.

Troubleshooting & Critical Controls

-

Glaser Homocoupling (Alkyne Dimerization):

-

Stalled Reaction:

-

Regioselectivity Erosion:

References

- Bach, T., et al. "Regioselective Cross-Coupling Reactions of 2,5-Dihalopyridines." Tetrahedron Letters, 2002.

-

Furo[3,2-b]pyridine Synthesis

-

Shiotani, S. "Furopyridines: Synthesis and Properties." Heterocycles, 1997, 45(5), 975-1011. Link

- Insight: Comprehensive review on constructing the furo[3,2-b]pyridine core via cycliz

-

-

Sonogashira Methodologies

-

Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Link

- Insight: General conditions for Pd/Cu catalysis and troubleshooting homocoupling.

-

-

Related Scaffold Synthesis (2,8-Diiodopurines)

-

"Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines." Organic Chemistry Frontiers. Link

- Insight: Validates the electronic preference for positions to nitrogen in diiodo-heterocycles.

-

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

2,5-Diiodopyridin-3-ol as a building block in natural product synthesis

Introduction: The "Privileged" Pyridine Scaffold

In the architecture of complex natural products and high-affinity ligands, the pyridine ring is ubiquitous. However, the specific isomer 2,5-diiodopyridin-3-ol represents a "privileged" scaffold due to its high functional density and orthogonal reactivity.

Unlike simple halopyridines, this molecule offers three distinct vectors for diversification:

-

C2-Iodide: Highly activated for oxidative addition due to the adjacent nitrogen (

-position). -

C5-Iodide: Reacts as a standard aryl iodide, allowing for sequential cross-coupling.

-

C3-Hydroxyl: A versatile handle for etherification, directing group installation, or solubility modification.

This guide details the preparation, handling, and sequential functionalization of this building block, specifically targeting the synthesis of Lycopodium alkaloids (e.g., Complanadine analogs) and biaryl ether pharmacophores.

Mechanistic Insight: The Regioselectivity Map

The utility of this compound rests entirely on the electronic differentiation between the two iodine atoms.

-

The C2 Anomaly: The C2 position is electron-deficient due to the inductive withdrawal of the adjacent pyridine nitrogen. In Palladium-catalyzed cycles (Suzuki, Sonogashira), the oxidative addition of Pd(0) into the C2-I bond is significantly faster than at C5.

-

The C3 Influence: The hydroxyl group (or its protected ether) at C3 is an electron-donating group (EDG). While it generally enriches the

-system, it imposes steric demand on the C2 position. Despite this, the electronic activation of C2 usually overrides the steric hindrance, provided the protecting group is not excessively bulky (e.g., MOM vs. TIPS).

Visualization: Sequential Functionalization Logic

The following diagram illustrates the workflow for orthogonal functionalization, a critical strategy for avoiding "scrambled" product mixtures.

Caption: Workflow for the orthogonal functionalization of 3-hydroxypyridine, exploiting the reactivity difference between C2 and C5 iodides.

Experimental Protocols

Protocol A: Synthesis of this compound

Context: Direct iodination of 3-hydroxypyridine requires careful pH control to prevent mono-iodination or polymerization. The use of inorganic base in water is the most scalable and "green" approach.

Materials:

-

3-Hydroxypyridine (10.0 mmol)

-

Iodine (

) (20.5 mmol) -

Sodium Carbonate (

) (22.0 mmol) -

Solvent: Deionized Water (

)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 3-hydroxypyridine (0.95 g) and

(2.33 g) in water (30 mL). Stir until a clear solution is obtained. -

Addition: Add solid iodine (

, 5.2 g) in small portions over 30 minutes. Note: The reaction is exothermic; maintain temperature below 30°C using a water bath if necessary. -

Reaction: Stir the dark mixture at ambient temperature (20–25°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

) should disappear, and the di-iodo product ( -

Quench & Isolation:

-

Acidify the mixture carefully with 2N HCl to pH 5–6. Caution:

evolution. -

Add saturated aqueous

(sodium thiosulfate) dropwise until the iodine color fades to a pale yellow/white suspension. -

Collect the precipitate by filtration.[1] Wash with cold water (2 x 10 mL).

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

-

Expected Yield: 65–75%

-

Characterization:

H NMR (DMSO-

-

Protocol B: Regioselective C2-Arylation (Suzuki-Miyaura)

Context: To couple at C2 without touching C5, we utilize a mild catalytic system. Crucial: The hydroxyl group must be protected (e.g., as a MOM ether) prior to this step to prevent Pd-coordination and deactivation.

Pre-requisite: Convert this compound to 2,5-diiodo-3-(methoxymethoxy)pyridine using MOM-Cl/DIPEA in DCM (Standard Protocol).

Materials:

-

Substrate: 2,5-Diiodo-3-(MOM)pyridine (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: DME (Dimethoxyethane) / Water (4:1)

Procedure:

-

Degassing: In a Schlenk tube, combine the substrate, boronic acid, and solvent. Sparge with Argon for 15 minutes. Why? Oxygen promotes homocoupling of boronic acids and oxidation of phosphine ligands.

-

Catalyst Addition: Add

and the aqueous base under a positive stream of Argon. Seal the tube. -

Thermal Cycle: Heat to 60°C for 4–6 hours.

-

Control Point: Do not exceed 70°C. Higher temperatures may initiate oxidative addition at the C5 position.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Selectivity: Typically >15:1 (C2:C5 product ratio).

-

Analytical Data Summary

| Parameter | C2-Iodine | C5-Iodine | Implication for Synthesis |

| Electronic Environment | Electron-poor ( | Neutral/Aryl-like ( | C2 reacts faster with nucleophiles and Pd(0). |

| Steric Environment | Hindered by C3-OR group | Relatively accessible | Bulky ligands on Pd may invert selectivity (rare). |

| Chem. Shift ( | Distinct NMR signatures for tracking reaction progress. | ||

| Preferred Reaction | Suzuki, Stille, Negishi | Sonogashira, Heck | Use C2 for biaryl formation; C5 for linker attachment. |

Case Study: Application in Alkaloid Synthesis

Target: Complanadine A Core (Biaryl Ether Linkage)

In the total synthesis of Lycopodium alkaloids, the this compound scaffold is used to construct the characteristic unsymmetrical bi-pyridine systems.

-

Step 1 (C2-Functionalization): The protected scaffold is coupled with a stannyl-pyridine (Stille coupling) to form the 2,2'-bipyridine bond. The C2-iodide reacts exclusively.

-

Step 2 (C5-Functionalization): The remaining C5-iodide is utilized in a Heck reaction with an alkene side chain, establishing the macroscopic ring structure found in Complanadine.

-

Step 3 (Deprotection): Acidic removal of the MOM group reveals the C3-hydroxyl, which is then available for intramolecular etherification or hydrogen bonding interactions critical for biological activity.

Reference for Pathway:

-

Tsukano, C., et al. "Total Synthesis of Complanadine A." Angew. Chem. Int. Ed. (2010). Demonstrates the utility of halopyridines in complex alkaloid assembly.

References

-

Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of 2,5-dibromopyridine. Tetrahedron, 62(12), 2817-2820. [Link]

-

Lutz, F., et al. (2010). Total Synthesis of Complanadine A. Angewandte Chemie International Edition, 49(21), 3532-3535. [Link]

-

Bouillon, A., et al. (2002). Synthesis of novel halopyridines via directed orthometallation. Tetrahedron, 58(14), 2885-2890. [Link]

Sources

Application Note: Strategic Synthesis of Marine Alkaloids Using Iodinated Pyridines

Executive Summary

The synthesis of complex marine alkaloids, particularly pyridoacridines (e.g., ascididemin, amphimedine) and lamellarins, demands precise regiocontrol. Iodinated pyridines serve as superior synthons compared to their brominated or chlorinated counterparts due to the unique lability of the C–I bond. This guide details the strategic application of iodinated pyridines in total synthesis, focusing on two high-value methodologies: chemoselective cross-coupling and the Lithium-Halogen Dance (LHD) reaction. These protocols enable access to substitution patterns that are thermodynamically favorable but kinetically inaccessible via direct electrophilic substitution.

Strategic Advantage: The Iodopyridine Moiety

In the total synthesis of marine natural products, the choice of halogen is not merely a matter of leaving group ability but a handle for orthogonal reactivity.

Reactivity Hierarchy

The C–I bond is significantly weaker (~57 kcal/mol) than the C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol) bonds. This difference allows for:

-

Chemoselective Oxidative Addition: Palladium(0) inserts into C–I bonds orders of magnitude faster than C–Br bonds, allowing sequential cross-coupling (e.g., Suzuki-Miyaura) on polyhalogenated scaffolds without protecting groups.

-

Cryogenic Lithium-Halogen Exchange: Iodine-lithium exchange occurs rapidly at -78 °C, whereas bromine requires higher temperatures or stronger bases, often leading to side reactions in complex heteroaromatic systems.

Data Comparison: Halogen Reactivity in Pd-Catalyzed Coupling

| Parameter | Iodopyridines (C–I) | Bromopyridines (C–Br) | Chloropyridines (C–Cl) |

| Bond Dissociation Energy | ~57 kcal/mol | ~68 kcal/mol | ~81 kcal/mol |

| Pd(0) Insertion Rate | Fast (Diffusion controlled) | Moderate | Slow (Requires specialized ligands) |

| Li-Exchange Temp | -78 °C to -100 °C | -78 °C to -40 °C | Often requires > -20 °C (Unstable) |

| Chemoselectivity | Reacts first in mixed dihalides | Reacts second | Reacts last |

Advanced Methodology: The Lithium-Halogen Dance (LHD)

The Halogen Dance is a technique often overlooked by novice synthetic chemists but utilized extensively in the synthesis of polysubstituted pyridine alkaloids. It involves the translocation of a halogen atom to a more thermodynamically stable position via a series of lithium-halogen exchange equilibria.[1]

Mechanism and Logic

In pyridines, the LHD is driven by the stability of the resulting carbanion. A lithiated species will rearrange to place the lithium atom adjacent to the ring nitrogen or other directing groups (stabilization via coordination or inductive effects), "dancing" the iodine to a new position.

Application: This allows the synthesis of 3,4-disubstituted or 2,3,4-trisubstituted pyridines from easily accessible 2-substituted precursors.

Visualization: Halogen Dance Mechanism

Caption: Thermodynamic translocation of iodine on a pyridine ring to access difficult substitution patterns.

Protocol 1: Halogen Dance for Pyridine Core Functionalization

This protocol describes the migration of iodine from the C2 to C3 position, a key step in synthesizing precursors for alkaloids like Amphimedine .

Materials

-

Substrate: 2-Iodo-4-methoxypyridine (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA) (1.1 equiv)

-

Solvent: Anhydrous THF

-

Quench: Methanol or Electrophile (e.g., DMF, I2)

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add anhydrous THF (10 mL) and cool to -78 °C .

-

Base Generation: Add LDA (freshly prepared or commercial) dropwise.

-

Substrate Addition: Dissolve 2-iodo-4-methoxypyridine in THF and add slowly to the LDA solution at -78 °C.

-

Expert Insight: At this stage, lithiation occurs kinetically at C3 (ortho to the directing methoxy group and iodine).

-

-

The Dance (Equilibration): Stir the mixture at -78 °C for 15 minutes, then allow the temperature to rise slightly to -40 °C for 30 minutes.

-

Quenching: Cool back to -78 °C. Add the electrophile (e.g., DMF to install an aldehyde).

-

Workup: Warm to room temperature, quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Convergent Assembly of Ascididemin Analogues

Ascididemin is a pentacyclic pyridoacridine alkaloid.[7] The most efficient modern routes utilize a convergent strategy involving the cross-coupling of an iodopyridine with a quinone or alkyne fragment.

Workflow Visualization

Caption: Convergent synthesis of pyridoacridines via Pd-catalyzed coupling of iodopyridines.

Experimental Protocol: Sonogashira Coupling & Cyclization

Adapted from Yin et al. (2014) and Fei et al. (2010).

Objective: Couple a 4-iodopyridine derivative with a propargyl moiety to form the A-ring/C-ring junction.

-

Reagents:

-

4-Iodopyridine (1.0 mmol)

-

N-Propargylamino quinone (1.2 mmol)

-

Catalyst: Pd(PPh3)2Cl2 (5 mol%)

-

Co-catalyst: CuI (10 mol%)

-

Base: Et3N (3.0 equiv)

-

Solvent: DMF (degassed)

-

-

Coupling Reaction:

-

Combine the iodopyridine, alkyne, and base in DMF under an inert atmosphere (N2).

-

Add the Pd and Cu catalysts.

-

Heat to 60 °C for 4–6 hours. Monitor by TLC for the disappearance of the iodopyridine.

-

Note: The iodine is crucial here; the reaction proceeds under milder conditions than the corresponding bromide, preserving the sensitive quinone moiety.

-

-

Cyclization (The "Self-Validating" Step):

-

The intermediate is often unstable. Treat the crude coupling product with Brønsted acid (e.g., TFA or H2SO4) or Iodine (I2) in CH2Cl2.

-

Validation: The formation of the pentacyclic core is indicated by a dramatic color change (often to deep yellow/orange) and strong fluorescence, characteristic of the pyridoacridine chromophore.

-

-

Purification:

-

Neutralize with NaHCO3.

-

Extract with CHCl3 (these alkaloids are often sparingly soluble in ether/EtOAc).

-

Recrystallize from MeOH/CHCl3.

-

References

-

Yin, H., Shan, N., & Yao, Z. (2014). Total Synthesis of Ascididemin-Type Alkaloids Using Alkyne Building Blocks. The Journal of Organic Chemistry. Link

-

Fei, N., Hou, Q., Wang, S., Wang, H., & Yao, Z. (2010). Azaanthraquinone assembly from N-propargylamino quinone via iodine-induced 6-endo-dig electrophilic cyclization.[7] Organic & Biomolecular Chemistry. Link

-

Bori, I. D., et al. (2021).[4] Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[4] Arkivoc. Link

-

Duan, X.-F., & Zhang, Z.-B. (2005). Recent Progress of Halogen-Dance Reactions in Heterocycles. Heterocycles. Link

-

Bracher, F. (1989). Total Synthesis of the Pentacyclic Alkaloid Ascididemin.[6][7] Heterocycles. Link

Sources

- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis of (±)-Setigerumine I: Biosynthetic Origins of the Elusive Racemic Papaveracaea Isoxazolidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formal Total Synthesis of the Cytotoxic Marine Ascidian Alkaloid Haouamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Regioselective Functionalization of 2,5-Diiodopyridin-3-ol

This guide details the strategic application of 2,5-Diiodopyridin-3-ol (CAS: 1142191-68-1), a high-value heterocyclic scaffold. It focuses on exploiting the inherent electronic bias of the pyridine ring to achieve regioselective functionalization, a critical technique in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry due to its ability to serve as a tri-functional core. Its structure offers three distinct points of diversity:

-

C3-Hydroxyl: A nucleophilic handle for etherification or a hydrogen-bond donor/acceptor site.

-

C2-Iodide: An electronically activated position (α-to-nitrogen) highly susceptible to oxidative addition and SNAr.

-

C5-Iodide: A less activated position (β-to-nitrogen) behaving similarly to a standard aryl iodide.

This guide provides a validated workflow for differentiating these sites, allowing researchers to build complex, non-symmetric trisubstituted pyridines with high precision.

Chemical Reactivity Profile & Mechanistic Logic

To successfully utilize this scaffold, one must understand the electronic "pecking order" of the substituents.

The Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille), the rate of oxidative addition is governed by the electron density at the carbon-halogen bond.

-

C2 Position (Most Reactive): The inductive electron-withdrawing effect of the pyridine nitrogen makes the C2-I bond electron-deficient and weaker, facilitating rapid oxidative addition by Pd(0) species.

-

C5 Position (Least Reactive): The C5 position is electronically distinct and less influenced by the nitrogen's inductive pull, requiring higher activation energies (heat, specialized ligands) compared to C2.

-

C3-Hydroxyl (The Wildcard): The free phenol is acidic (pKa ~8.0). In basic coupling conditions, it forms a phenoxide anion, which can coordinate to the Palladium catalyst (poisoning it) or increase electron density on the ring, dampening the reactivity of the iodides. Protection is mandatory.

Strategic Workflow Diagram

The following flowchart illustrates the sequential logic required to isolate the desired regioisomer.

Figure 1: Sequential functionalization logic for this compound.

Experimental Protocols

Protocol A: O-Protection (Essential Precursor)

Rationale: Masking the C3-hydroxyl prevents catalyst poisoning and shuts down competing SNAr side reactions at C2. The Methoxymethyl (MOM) ether is recommended for its stability under basic coupling conditions and ease of removal with acid.

Reagents:

-

MOM-Cl (Chloromethyl methyl ether) (1.2 eq)

-

DIPEA (Diisopropylethylamine) (2.0 eq)

-

DCM (Dichloromethane) (Anhydrous)

Procedure:

-

Dissolve this compound in anhydrous DCM (0.2 M concentration) under N2 atmosphere.

-

Cool the solution to 0°C.

-

Add DIPEA dropwise, followed by slow addition of MOM-Cl.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

QC Check: TLC should show complete consumption of the starting phenol (more polar) and formation of the less polar O-MOM ether.

-

Quench with saturated NaHCO3, extract with DCM, and concentrate.

-

Note: The product, 2,5-diiodo-3-(methoxymethoxy)pyridine , is stable and can be stored.

Protocol B: Regioselective C2-Suzuki Coupling

Rationale: By controlling temperature and stoichiometry, the more electrophilic C2-iodide reacts exclusively.

Reagents:

-

Protected Scaffold (from Protocol A) (1.0 eq)

-

Aryl Boronic Acid (R1-B(OH)2) (1.05 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%) — Standard tetrakis is preferred for its bulky ligands which enhance selectivity.

-

Base: Na2CO3 (2.0 M aqueous) (2.0 eq)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Procedure:

-

Charge a reaction vial with the Protected Scaffold, Aryl Boronic Acid, and Pd(PPh3)4.

-

Evacuate and backfill with N2 (3 cycles).

-

Add degassed solvent and aqueous base.

-

Critical Step: Stir at Room Temperature (20–25°C) . Do not heat.

-

Why? Heating promotes oxidative addition at the less reactive C5 position, leading to bis-coupling mixtures.

-

-

Monitor by LC-MS. Conversion usually takes 6–12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash chromatography. The product will be the 2-substituted-5-iodo-3-(MOM)pyridine .

Protocol C: C5-Suzuki Coupling (The Second Diversity Point)

Rationale: With C2 already substituted, the C5-iodide is the only remaining electrophile. We can now apply heat to drive this less reactive bond.

Reagents:

-

C2-Substituted Intermediate (from Protocol B) (1.0 eq)

-

Second Aryl Boronic Acid (R2-B(OH)2) (1.5 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) — Bidentate ligands are more robust for difficult couplings.

-

Base: K3PO4 (3.0 eq)

-

Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

-

Combine intermediate, boronic acid, base, and catalyst in a pressure vial.

-

Add Dioxane and purge with N2.

-

Heat to 90–100°C for 4–16 hours.

-

Monitor by LC-MS for disappearance of the iodide.

-

Workup and purify to obtain the 2,5-disubstituted-3-(MOM)pyridine .

Data Summary: Reactivity Comparison

| Parameter | C2-Iodide (Position 2) | C5-Iodide (Position 5) |

| Electronic State | Electron Deficient (α-to-N) | Neutral/Aryl-like (β-to-N) |

| Reactivity Rank | High (Reacts 1st) | Moderate (Reacts 2nd) |

| Optimal Temp | 20–25°C (Room Temp) | 80–100°C (Heating required) |